molecular formula C7H10N2O2 B061023 (Z)-4-(1-Hydroxyethylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one CAS No. 179985-33-2

(Z)-4-(1-Hydroxyethylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B061023
CAS No.: 179985-33-2
M. Wt: 154.17 g/mol
InChI Key: OYKNXAFGSOYNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of acetylacetone with hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative . Another method includes the use of enaminones and hydrazines in the presence of catalysts like iodine .

Industrial Production Methods

Industrial production of 1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol often employs eco-friendly and cost-effective catalysts such as Amberlyst-70. This heterogeneous catalyst offers a simple reaction workup and thermal stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .

Scientific Research Applications

1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol stands out due to its unique acetyl group at the 4-position, which imparts distinct reactivity and biological properties. This structural feature differentiates it from other pyrazole derivatives and enhances its versatility in chemical and biological applications .

Properties

IUPAC Name

4-acetyl-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(5(2)10)7(11)9(3)8-4/h8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKNXAFGSOYNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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